
N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide, also known as CMOXA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CMOXA belongs to a class of compounds known as oxalamides, which have been shown to have a variety of biological activities.
Scientific Research Applications
Novel Synthetic Methodologies and Molecular Structures
- A study on anion-directed organized assemblies of protonated pyrazole-based ionic salts, involving molecules with furan components and methoxyphenyl groups, demonstrated the architectural significance of such compounds in forming organized molecular assemblies, hinting at the potential of N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide in supramolecular chemistry (Zheng et al., 2013).
Bio-Reductive Activation for Drug Development
- Research involving 5-nitrofuran-2-ylmethyl group as a potential bioreductively activated pro-drug system suggests compounds with furan moieties may serve in the development of pro-drugs that are selectively activated in hypoxic conditions of solid tumors, offering insights into cancer treatment strategies where N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide might find applicability (Berry et al., 1997).
Molecular Synthesis and Chemical Reactivity
- A novel synthesis of 3-aryl-1,2,4-triazoles presented a methodology for synthesizing triazole compounds through reactions involving chloralamides, indicating the value of such chemical frameworks in synthesizing heterocyclic compounds, which could parallel the synthetic versatility of N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide in medicinal chemistry or material science (Guirado et al., 2016).
Environmental and Biological Applications
- The study on degradation products of Benzophenone-3 in chlorinated seawater swimming pools highlights the environmental impact of organic compounds in water treatment processes, suggesting a potential research avenue for N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide in understanding its degradation, reactivity, and environmental fate (Manasfi et al., 2015).
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-18-7-6-16(21)10-17(18)23-20(25)19(24)22-11-13-2-4-14(5-3-13)15-8-9-27-12-15/h2-10,12H,11H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDKUGLBXGAWTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

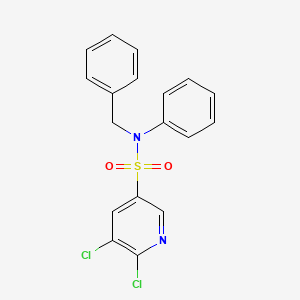
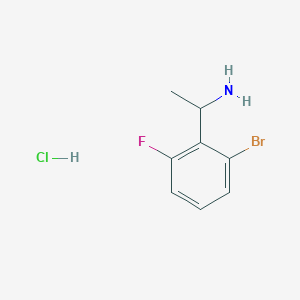
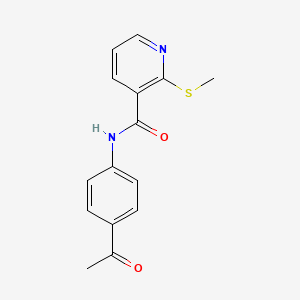
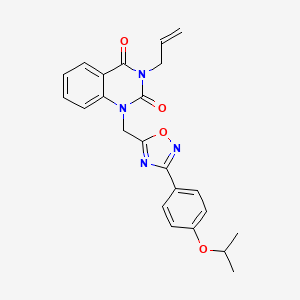
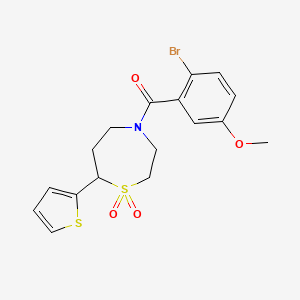
![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)
![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)
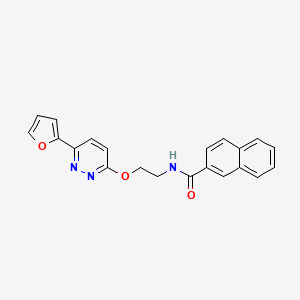
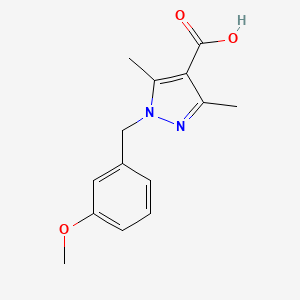
![3,8-Dioxa-1-azaspiro[4.5]decane-2,4-dione](/img/structure/B2356630.png)
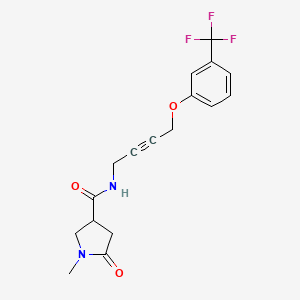
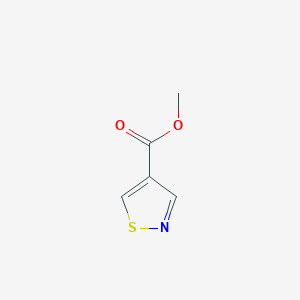

![2-Chloro-4-[2-(propan-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2356636.png)